molecular formula C13H15N3O3 B13484523 ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B13484523
M. Wt: 261.28 g/mol
InChI Key: RKFXNMKKAANUSI-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. The reaction mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various reduced pyrazole compounds.

Scientific Research Applications

Ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-carbamoyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-2-19-13(18)10-8-11(12(14)17)16(15-10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H2,14,17)

InChI Key

RKFXNMKKAANUSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(C1)C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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